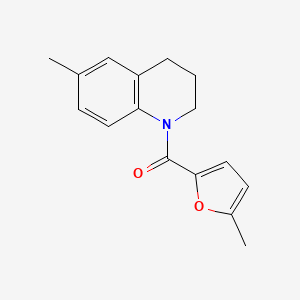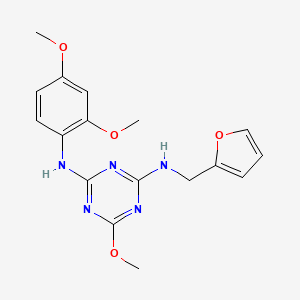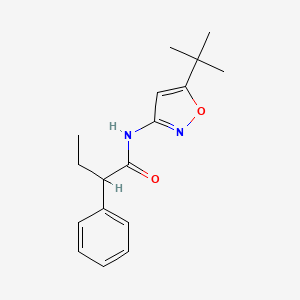
6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline (MMFQ) is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. MMFQ is a tetrahydroquinoline derivative that has a furan ring attached to its structure.
Mécanisme D'action
The mechanism of action of 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways such as the NF-kB pathway, PI3K/Akt pathway, and MAPK pathway. This compound has also been shown to inhibit the activity of various enzymes such as COX-2 and MMPs.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. This compound has also been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline is its relatively simple synthesis method. This compound can be synthesized in good yields using readily available starting materials. Another advantage of this compound is its potential therapeutic applications in various diseases. However, one of the limitations of this compound is its limited solubility in aqueous solutions. This can make it difficult to administer this compound in vivo. In addition, further studies are needed to fully understand the mechanism of action of this compound.
Orientations Futures
There are several future directions for the study of 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline. One direction is to optimize the synthesis method of this compound to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a therapeutic agent. Furthermore, the development of this compound analogs with improved solubility and potency is also an area of future research. Finally, the study of the mechanism of action of this compound in various diseases is an important area of future research.
Méthodes De Synthèse
6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline can be synthesized by the reaction of 2-acetylfuran and 1,3-cyclohexanedione in the presence of a catalyst. The reaction proceeds through a Michael addition followed by cyclization to give the desired tetrahydroquinoline derivative. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Applications De Recherche Scientifique
6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-5-7-14-13(10-11)4-3-9-17(14)16(18)15-8-6-12(2)19-15/h5-8,10H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOBMMQKBFTDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-iodobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5171080.png)
![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid](/img/structure/B5171081.png)

![methyl 2-({[(4-chlorophenyl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5171102.png)
![2,2'-(1,4-piperazinediyl)bis[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-4(5H)-one]](/img/structure/B5171103.png)
![5-[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazol-2-amine](/img/structure/B5171112.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5171118.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5171125.png)
![2-[(5-nitro-8-quinolinyl)amino]-1-butanol](/img/structure/B5171132.png)
![N-4-pyridinyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5171133.png)
![1-[3-({3-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinylcarbonyl]-5-isoxazolyl}methoxy)phenyl]ethanone](/img/structure/B5171140.png)
![3-ethyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171144.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide](/img/structure/B5171151.png)
